2-Methyl-2-(1,1,2,2-Tetrafluorethoxy)propan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

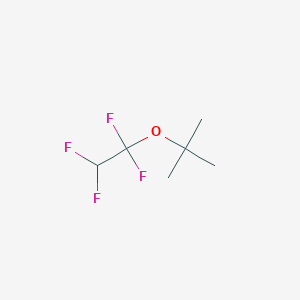

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated ether compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial applications .

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane has diverse applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of 2-methylpropane-2-ol with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .

Types of Reactions:

Oxidation: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Hydroxide ions, amine groups, elevated temperatures.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Hydroxylated or aminated derivatives.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Vergleich Mit ähnlichen Verbindungen

- 1,1,2,2-Tetrafluoroethyl isobutyl ether

- 1,1,2,2-Tetrafluoroethyl-iso-Butyl Ether

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether

Uniqueness: 2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of thermal stability and low reactivity, which is not as pronounced in similar compounds. Additionally, its specific molecular structure allows for more efficient interactions with biological membranes, making it particularly valuable in medical and biological research .

Biologische Aktivität

2-Methyl-2-(1,1,2,2-tetrafluoroethoxy)propane, also referred to as TTE (1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane), is a fluorinated ether compound with unique properties that have garnered attention in various fields including electrochemistry and potential biological applications. This article explores the biological activity of TTE, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C5H4F8O

- Molecular Weight : 232.07 g/mol

- Chemical Structure : TTE is characterized by its high fluorine content which contributes to its chemical stability and low reactivity.

The biological activity of TTE is primarily influenced by its physical and chemical properties rather than specific molecular interactions typical of biologically active compounds. Its inertness allows it to function effectively in various applications without significantly interfering with biological processes.

Key Mechanisms

- Inert Solvent Properties : TTE's high thermal stability and low reactivity make it suitable as a solvent in electrochemical systems, particularly in lithium-ion batteries where it enhances electrolyte performance.

- Electrolyte Interaction : In battery systems, TTE acts as a co-solvent that improves the conductivity and stability of the electrolyte solution. This interaction is crucial for optimizing battery performance and longevity .

Biochemical Pathways

TTE's impact on biochemical pathways is primarily observed in its role within electrochemical systems rather than traditional pharmacokinetic pathways. It does not accumulate significantly in biological systems due to rapid elimination processes.

Pharmacokinetics

- Elimination : Metabolites such as t-butanol are rapidly eliminated through expired air or further metabolized to other compounds. The half-lives for these metabolites range from 2.9 to 17 hours depending on the exposure context .

- Toxicity Profile : Studies indicate low acute toxicity levels in animal models following oral exposure. There are no significant genotoxic effects reported from TTE or its metabolites under standard testing conditions .

Study 1: Electrochemical Stability

A study investigated the effect of hydrofluoroether molecular anchors like TTE on the electrochemical stability of lithium metal batteries. Results showed that increasing the concentration of TTE enhanced discharge capacities significantly at various charge rates .

| Molar Ratio (TTE:DME) | Discharge Capacity (mAh/g) |

|---|---|

| 1:9 | X mAh/g |

| 3:9 | Y mAh/g |

| 3:1 | Z mAh/g |

Study 2: Toxicological Assessment

A comprehensive assessment evaluated the human health impacts of TTE exposure. The findings indicated that while occupational exposure could lead to mild symptoms such as headaches and irritation, overall toxicity was low with no significant accumulation in the body noted over repeated exposures .

Eigenschaften

IUPAC Name |

2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-5(2,3)11-6(9,10)4(7)8/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQPKYCQVNRWJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382101 |

Source

|

| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-98-3 |

Source

|

| Record name | 2-methyl-2-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.